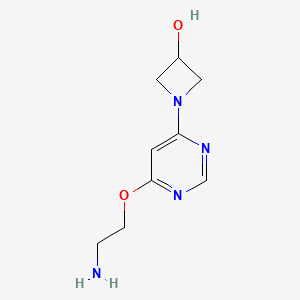
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol
描述
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the existing literature on its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features an azetidine ring, which is a common structural motif in many biologically active compounds. The presence of a pyrimidine moiety further enhances its pharmacological potential.
Antiviral Activity
Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, azetidinone derivatives have been shown to possess activity against a range of viruses, including human cytomegalovirus (HCMV) and influenza A virus.
Table 1: Antiviral Activity of Azetidinone Derivatives
| Compound | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| trans-11f | Human coronavirus (229E) | 45 | |
| cis-11f | Influenza A virus H1N1 | 8.3 | |
| Non-nucleoside analogs | HCMV | Varies |
These findings suggest that the azetidine scaffold may be crucial for the antiviral efficacy of these compounds.
Anticancer Activity
The azetidine core is also linked to anticancer activities. Studies have demonstrated that certain azetidinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity of Azetidinone Derivatives
| Compound | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| 1,4-diarylazetidinone | Breast carcinoma (MCF-7) | <100 | |
| 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one | Prostate cancer | <200 |
The ability of these compounds to target cancer cells while sparing normal cells adds to their therapeutic potential.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, contributing to their anticancer effects.
- Targeting Specific Enzymes : Some azetidinone derivatives act as inhibitors for enzymes critical in viral replication and cancer cell proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of various azetidinone derivatives against HIV and HCMV. The results indicated that modifications to the azetidine ring significantly influenced antiviral potency and selectivity.
Case Study Summary:
- Objective : To evaluate the antiviral activity of synthesized azetidinone derivatives.
- Methodology : In vitro assays against HIV and HCMV.
- Findings : Certain derivatives exhibited potent antiviral activity with low cytotoxicity, suggesting a promising avenue for drug development.
属性
IUPAC Name |
1-[6-(2-aminoethoxy)pyrimidin-4-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-1-2-15-9-3-8(11-6-12-9)13-4-7(14)5-13/h3,6-7,14H,1-2,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXVHRDZSFAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















